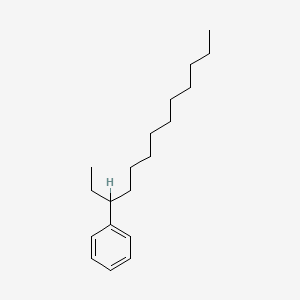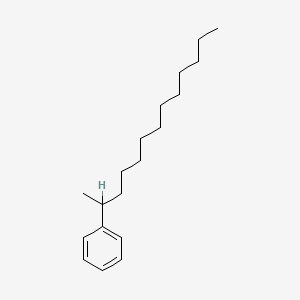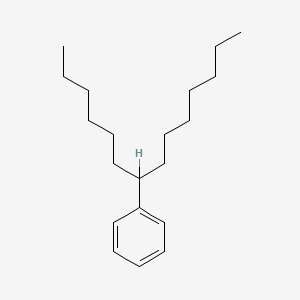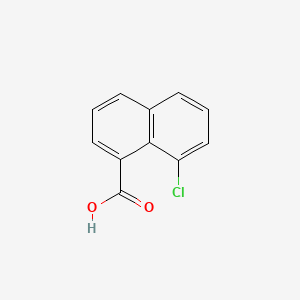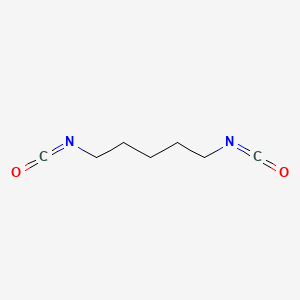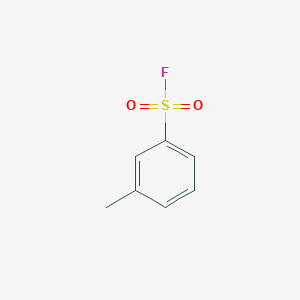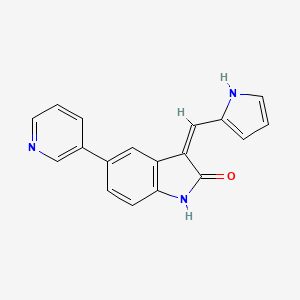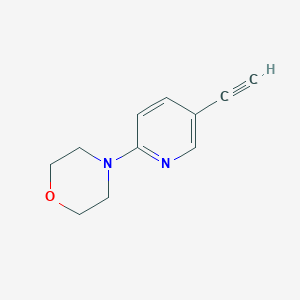
4-(Oxiran-2-ylmethoxy)butan-1-OL
Descripción general
Descripción
4-(Oxiran-2-ylmethoxy)butan-1-OL, also known as glycidol, is an organic compound that has been widely used in the fields of chemistry, biology, and medicine. It is a colorless liquid with a mild odor and is commonly used as a reagent in organic synthesis. Glycidol has been the subject of numerous scientific studies due to its unique chemical properties and potential applications.
Aplicaciones Científicas De Investigación
Organic Synthesis
- Synthesis of Functionally Substituted Butan-4-olides : This compound has been used in synthesizing new functionally substituted butan-4-olides, key intermediates in organic synthesis. The process involves reactions with various epoxides and acids, highlighting its versatility in chemical transformations (Mesropyan et al., 2010).
Nanotechnology
- Optical Gating of Synthetic Ion Channels : 4-(Oxiran-2-ylmethoxy)butan-1-OL derivatives have been utilized in the optical gating of nanofluidic devices. These compounds enable the modification of the inner surface of synthetic ion channels, allowing for controlled transport of ionic species in response to UV light, which is significant in applications like sensing and information processing (Ali et al., 2012).
Biocatalysis
- Production of Enantiopure Chiral Epoxides : The compound has been used in the production of enantiopure chiral epoxides using recombinant styrene monooxygenase expressed in E. coli. These chiral epoxides are important in pharmaceutical synthesis, demonstrating the compound's utility in biotechnological applications (Gyuranová et al., 2021).
Crystallography
- Structural Analysis : The compound's crystal structures have been studied, offering insights into its molecular arrangement and interactions. This knowledge aids in understanding its chemical behavior and potential applications in material science (Obreza & Perdih, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-(oxiran-2-ylmethoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-2-4-9-5-7-6-10-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCBPQPFMHUATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599896 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)butan-1-OL | |
CAS RN |
4711-95-9 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




